molecular formula C20H15NO5S B2403829 2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione CAS No. 302937-66-2

2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione

Cat. No. B2403829
M. Wt: 381.4
InChI Key: UTQRMSMAJODFEF-UHFFFAOYSA-N
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Description

“2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione” is a chemical compound with the molecular formula C20H15NO5S. It is a derivative of the benzo[de]isoquinoline-1,3-dione system .


Synthesis Analysis

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .


Molecular Structure Analysis

The molecular structure of this compound includes an ethylsulfonyl group and a hydroxyphenyl group attached to a benzo[de]isoquinoline-1,3-dione core .


Chemical Reactions Analysis

The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines and also the derivative . The reactions are accompanied by disappearance of the signal for the NH2 group protons in the 1H NMR spectra and by the appearance of signals for additional aromatic and CH protons .


Physical And Chemical Properties Analysis

The compound forms red-brown amorphous crystals with a melting point of 188-189°C (toluene) . The IR spectrum shows characteristic signals at 3300, 3180 (NH), 1700, 1660 (C=O), 1600, 1545 (C=C), 1380 (C–N–C) cm-1 .

Scientific Research Applications

Application

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized . These derivatives were obtained by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .

Method of Application

Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones . The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines and also the derivative .

Results

Some compounds exhibit high chemosensor selectivity in the determination of anions .

Medicinal Chemistry

Application

Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D2, which suggests a potential application as antipsychotic agents .

Method of Application

Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using simple heating and relatively quick solventless reactions . They were then purified with a methodology as green as possible .

Results

Material Science

Application

This compound has been used in the synthesis of benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes . These are strong acceptors and have potential applications in material science .

Method of Application

Three novel benzo[de]isoquinoline-1,3-dione (BQD) condensed asymmetric azaacenes, BQD-TZ, BQD-AP and BQD-PA, were synthesized with different end groups of 1,2,5-thiadiazole, acenaphthylene and phenanthrene . The triisopropylsilylethynyl groups were grafted to increase the solubility and crystallinity .

Results

These molecules have high electron affinity values of 3.87, 3.69 and 3.74 eV for BQD-TZ, BQD-AP and BQD-PA, respectively . Single-crystal X-ray diffraction revealed that these molecules have strong π–π stacking with distances of 3.31–3.41 Å and different stacking arrangements .

Chemosensor Systems

Application

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized . These compounds exhibit high chemosensor selectivity in the determination of anions .

Method of Application

The derivatives were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .

Results

Some compounds exhibit high chemosensor selectivity in the determination of anions .

Organic Electronics

Application

This compound has been used in the synthesis of benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes . These are strong acceptors and have potential applications in organic electronics .

Method of Application

Three novel benzo[de]isoquinoline-1,3-dione (BQD) condensed asymmetric azaacenes, BQD-TZ, BQD-AP and BQD-PA, were synthesized with different end groups of 1,2,5-thiadiazole, acenaphthylene and phenanthrene . The triisopropylsilylethynyl groups were grafted to increase the solubility and crystallinity .

Results

These molecules have high electron affinity values of 3.87, 3.69 and 3.74 eV for BQD-TZ, BQD-AP and BQD-PA, respectively . Single-crystal X-ray diffraction revealed that these molecules have strong π–π stacking with distances of 3.31–3.41 Å and different stacking arrangements .

Fluorescent Chemosensors

Application

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized . These compounds exhibit high chemosensor selectivity in the determination of anions , making them potential fluorescent chemosensors.

Method of Application

The derivatives were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .

Results

Some compounds exhibit high chemosensor selectivity in the determination of anions .

properties

IUPAC Name

2-(5-ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5S/c1-2-27(25,26)13-9-10-17(22)16(11-13)21-19(23)14-7-3-5-12-6-4-8-15(18(12)14)20(21)24/h3-11,22H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQRMSMAJODFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)O)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione

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